N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline
Description
Properties
CAS No. |
30159-83-2 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline |
InChI |
InChI=1S/C18H18N2/c1-3-9-16(10-4-1)19-14-15-8-7-13-18(15)20-17-11-5-2-6-12-17/h1-6,9-12,14,20H,7-8,13H2 |
InChI Key |
VIMFOEGMIZDYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NC2=CC=CC=C2)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound involves the condensation reaction between cyclopentanone and aniline. This process typically proceeds through the formation of an intermediate Schiff base (an imine), which then undergoes cyclization or stabilization to yield the target compound.
-
- Reactants: Cyclopentanone + Aniline
- Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are commonly employed to facilitate the imine formation.
- Conditions: The reaction is generally carried out under reflux conditions in an appropriate solvent (e.g., ethanol or methanol), with temperature control being crucial to optimize yield and purity.
-
- Protonation of the carbonyl oxygen in cyclopentanone activates it toward nucleophilic attack.
- Aniline attacks the carbonyl carbon, forming a carbinolamine intermediate.
- Dehydration of the intermediate leads to the formation of the Schiff base (imine linkage).
- The imine intermediate stabilizes to form this compound.
Catalyst Role: Acid catalysts enhance the electrophilicity of the carbonyl group and facilitate water removal during condensation.
Yields: Reported yields can vary depending on reaction conditions, catalyst concentration, and purification methods but generally range from moderate to high (50-87%) based on analogous imine syntheses.
Industrial Production Methods
Industrial synthesis of this compound adopts the same fundamental chemistry but scaled up with process optimization:
- Reactor Setup: Large-scale batch reactors or continuous flow systems are used to maintain controlled reaction environments.
- Process Optimization: Parameters such as temperature, pressure, reactant stoichiometry, and catalyst loading are finely tuned to maximize yield and minimize by-products.
- Quality Control: In-line monitoring techniques (e.g., HPLC, IR spectroscopy) ensure reaction completeness and product consistency.
- Purification: Industrial purification often involves crystallization or chromatographic techniques to achieve high purity suitable for downstream applications.
Analytical Data and Characterization
The synthesized this compound is characterized by several analytical techniques to confirm structure and purity:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H and ¹³C NMR) | Signals corresponding to cyclopentene ring protons, imine proton, and aromatic protons of aniline and phenyl groups. |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Imine C=N stretch (~1640-1690 cm⁻¹), aromatic C-H stretches, and N-H stretches. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 262.3 g/mol (Molecular weight) |
| Single-Crystal X-ray Diffraction (SC-XRD) | Detailed molecular and crystal structure | Confirms the spatial arrangement of the cyclopentene ring, imine linkage, and aniline group. |
Comparative Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed Condensation (Batch) | Reaction of cyclopentanone and aniline under reflux with acid catalyst | Simple setup, well-established | Moderate reaction time, possible side reactions |
| Microwave-Assisted Synthesis | Rapid heating to accelerate reaction | Short reaction time, improved yield | Requires microwave equipment |
| Continuous Flow Chemistry | Controlled flow of reactants through reactor | High reproducibility, scalable | Initial setup cost, optimization required |
| Lewis Acid Catalysis | Use of Lewis acids (e.g., BF₃) to catalyze condensation | Enhanced selectivity and rate | Catalyst cost and removal |
Research Discoveries and Perspectives
The condensation approach remains the most reliable and widely used method for preparing this compound due to its straightforward mechanism and accessible reagents.
Optimization studies indicate that acid catalyst concentration and reaction temperature critically influence the yield and purity of the product. Excess acid can lead to side reactions, while insufficient acid slows the reaction.
Recent research in analogous compounds suggests that microwave-assisted and flow chemistry methods can significantly reduce reaction times and improve yields, though these methods require further validation for this specific compound.
The compound’s imine linkage is sensitive to hydrolysis; thus, reaction and storage conditions must minimize moisture exposure to preserve product integrity.
Analytical advancements, including the use of single-crystal X-ray diffraction combined with computational modeling, have enhanced understanding of the compound’s structural properties and reactivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclopentene or aniline moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives .
Scientific Research Applications
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline hydrochloride: A derivative with similar structure but different properties due to the presence of a hydrochloride group.
Poly(2-(cyclopent-2-en-1-yl)aniline): A polymeric form with distinct electrophysical and physicochemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties.
Biological Activity
N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline is an organic compound with the molecular formula C₁₈H₁₈N₂, characterized by a cyclopentene ring and an imine linkage. This unique structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound features:
- Cyclopentene Framework : A five-membered ring that contributes to its reactivity.
- Imine Functionality : The phenyliminomethyl group allows for nucleophilic addition reactions, which can lead to the formation of diverse derivatives.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with biological systems, particularly through binding to proteins or enzymes. This interaction could affect their activity, suggesting potential therapeutic applications.
Potential Applications
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may exhibit similar effects.
- Anticonvulsant Effects : Structurally related compounds have shown anticonvulsant activity, suggesting a possible mechanism worth exploring for this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The following table summarizes related compounds and their notable features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-(cyclopenten-1-yl)aniline | Cyclopentene with Aniline | Simpler structure, lacks imine functionality |
| N-(1-cyclopenten-1-yl)morpholine | Cyclopentene with Morpholine | Different nitrogen base, varied reactivity |
| N-[2-chloro-3-(phenylamino)methylene]-cyclopentene | Chlorinated Cyclopentene | Contains chlorine, differing biological effects |
| 4-(2-cyclopenten-1-yl)aniline | Cyclopentene at a different position | Different substitution pattern on the ring |
The unique combination of the phenyliminomethyl group with the cyclopentene structure may confer distinct chemical reactivity and potential biological activity compared to these similar compounds.
Case Studies and Research Findings
Research has highlighted several aspects of the biological activity of compounds related to this compound:
- Antimicrobial Studies : Compounds with imine functionalities have been shown to possess significant antimicrobial properties. For instance, studies on zinc complexes of fluorosubstituted derivatives indicate robust antibacterial and antifungal activities .
- Anticonvulsant Activity : In a study involving 2-substituted oxadiazoles, certain derivatives exhibited considerable anticonvulsant effects mediated through benzodiazepine receptors. This suggests that this compound might also interact with similar pathways .
- Molecular Docking Studies : Preliminary molecular docking studies suggest that this compound may bind effectively to specific enzyme targets, which could be further investigated for therapeutic applications in treating conditions like epilepsy or infections.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves condensation reactions between cyclopentenone derivatives and aniline analogs. For example, analogous compounds like N-phenyl-2-aminoindan are synthesized via 2-indanone and aniline under reflux conditions, achieving yields up to 87% . Key factors include temperature control, catalyst selection (e.g., acid/base catalysts), and purification techniques (e.g., column chromatography). Optimization of stoichiometry and solvent polarity can further enhance yields.
Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : NMR (¹H/¹³C) and FT-IR for functional group identification and purity assessment.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 for structural refinement.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve crystallographic challenges such as twinning or disorder in the crystal lattice of this compound?
- Methodological Answer :
- Software Tools : SHELXL’s twin refinement module (TWIN/BASF commands) is robust for handling twinned data . For disordered regions, partial occupancy refinement and restraints (e.g., SIMU/DELU in SHELXL) improve model accuracy.
- Data Collection : High-resolution datasets (≤ 0.8 Å) are critical. OLEX2’s graphical interface aids in visualizing and adjusting disordered moieties .
Q. What strategies are effective for designing derivatives with enhanced biological activity, and how can structure-activity relationships (SAR) be analyzed?
- Methodological Answer :
-
Derivative Design : Introduce electron-withdrawing/donating groups (e.g., fluoro, chloro) at strategic positions. For example, fluorination at the aniline moiety in related compounds increased antibacterial activity against Staphylococcus aureus by 50% compared to chlorinated analogs .
-
SAR Analysis :
-
Biological Assays : Compare minimum inhibitory concentrations (MICs) against bacterial strains.
-
Computational Modeling : Density Functional Theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends.
Table 1 : Bioactivity of Substituted Analogs (Adapted from )
Substituent (Aniline Moiety) Antibacterial Activity (% of Furazolidone) 4-Fluoro 50% (S. aureus) 4-Chloro 0% (S. aureus) 3,4-Difluoro 45% (E. coli)
Q. How can conflicting data in spectroscopic vs. crystallographic results be reconciled during structural validation?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived torsional angles with crystallographic bond lengths/angles. Discrepancies may arise from solution vs. solid-state conformers.
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.
- Complementary Techniques : Pair SC-XRD with powder XRD or Raman spectroscopy to confirm phase purity .
Methodological Tools and Workflows
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Crystallography Workflow :
-
Biological Assay Design :
Key Challenges and Solutions
- Synthesis : Low yields in cyclization steps can be mitigated by microwave-assisted synthesis or flow chemistry.
- Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow high-quality crystals.
- Data Contradictions : Employ Bayesian statistics or machine learning (e.g., CrystalNN) to prioritize structural models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
